5-Bromo-1,3-dimethyl-2-(methylsulfanyl)benzene chemical properties
5-Bromo-1,3-dimethyl-2-(methylsulfanyl)benzene chemical properties
Technical Monograph: 5-Bromo-1,3-dimethyl-2-(methylsulfanyl)benzene as a High-Value Scaffold
Executive Summary
5-Bromo-1,3-dimethyl-2-(methylsulfanyl)benzene (CAS 648906-19-8), also recognized as 4-bromo-2,6-dimethylthioanisole, represents a specialized aryl bromide scaffold characterized by high steric congestion and unique electronic properties. Unlike standard thioanisoles, the flanking methyl groups at the 1,3-positions force the methylsulfanyl (SMe) group into an orthogonal conformation relative to the aromatic plane.[1] This "Steric Inhibition of Resonance" (SIR) uncouples the sulfur lone pairs from the
Part 1: Structural Identity & Physicochemical Profile
The molecule exhibits
Table 1: Core Technical Specifications
| Property | Data |
|---|---|
| CAS Number | 648906-19-8 |
| IUPAC Name | 5-Bromo-1,3-dimethyl-2-(methylsulfanyl)benzene |
| Common Name | 4-Bromo-2,6-dimethylthioanisole |
| Molecular Formula | C
Spectroscopic Signature (¹H NMR in CDCl
- 7.14 (s, 2H): Aromatic protons at C4/C6. The singlet confirms the symmetry of the molecule.[1]
- 2.56 (s, 6H): The two methyl groups at C1/C3. Their slight deshielding (relative to toluene ~2.35) suggests proximity to the electron-withdrawing bromine or magnetic anisotropy effects from the twisted sulfur.
-
2.24 (s, 3H): The S-Methyl group. Critical Insight: Typical thioanisole S-Me signals appear at
2.47 ppm. The upfield shift to 2.24 ppm is a diagnostic marker of the orthogonal conformation caused by steric crowding, placing the methyl group in the shielding cone of the aromatic ring.[1]
Part 2: Synthetic Routes & Process Chemistry[1][3][4]
The synthesis relies on the high regioselectivity dictated by the combined directing effects of the SMe and methyl groups.[1] Although SMe is an ortho/para director, the ortho positions are blocked by methyls, leaving the para position (C5) as the sole site for electrophilic attack.[1]
Synthesis Workflow
The most robust route involves the bromination of 2,6-dimethylthioanisole.[1] The precursor can be synthesized from 2,6-dimethylaniline (via diazotization/thiolation) or 2,6-dimethylphenol (via Newman-Kwart rearrangement).
Figure 1: Linear synthesis pathway emphasizing the regioselective bromination step.
Part 3: Reactivity & Functionalization
This scaffold acts as a "bifunctional switch." The bromine atom serves as a handle for cross-coupling, while the sulfur moiety can be modulated to alter solubility or electronic feedback.[1]
C-Br Activation (Suzuki/Buchwald-Hartwig)
Despite the steric bulk at the "top" of the molecule (SMe/Me region), the bromine at the "bottom" (C5) is relatively unhindered. It participates readily in Pd-catalyzed couplings.
-
Protocol Insight: Use bulky phosphine ligands (e.g., SPhos, XPhos) if coupling with hindered boronic acids, though standard ligands (PPh
) often suffice for simple partners.[1]
The "Molecular Brake" Effect (S-Center)
The flanking methyls restrict rotation around the C(aryl)-S bond.
-
Oxidation: Treating the sulfide with
-CPBA yields the sulfoxide or sulfone. The sulfone, being bulkier, creates a "locked" conformation, often used in molecular machine design to freeze rotational dynamics.[1] -
Demethylation: Reaction with BBr
yields the aryl thiol, which is prone to rapid oxidation to the disulfide due to steric relief.[1]
Figure 2: Divergent reactivity profile. The C-Br bond allows scaffold extension, while S-oxidation modifies sterics.
Part 4: Experimental Protocols
Protocol A: Synthesis via Bromination
Based on standard electrophilic aromatic substitution methodologies.
-
Setup: Charge a 250 mL round-bottom flask with 2,6-dimethylthioanisole (10.0 mmol, 1.52 g) and CHCl
(50 mL). Cool to 0°C in an ice bath. -
Addition: Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) portion-wise over 15 minutes. Alternatively, add Br
(10.5 mmol) dropwise.-
Note: The reaction is exothermic. Maintain temperature <5°C to prevent benzylic bromination side products.
-
-
Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[3] The product spot will be less polar than the starting material.
-
Workup: Quench with saturated Na
S O (aq) to remove excess bromine. Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over MgSO , and concentrate.[1] -
Purification: If necessary, purify via silica flash chromatography (100% Hexanes).
-
Yield: Expect 2.0–2.15 g (90–93%) of a colorless oil.
Protocol B: Suzuki-Miyaura Coupling (General)
-
Reagents: Combine the 5-bromo scaffold (1.0 equiv), Arylboronic acid (1.2 equiv), K
CO (2.0 equiv), and Pd(PPh ) (5 mol%). -
Solvent: Degassed Toluene/Ethanol/Water (4:1:1).
-
Conditions: Heat to 90°C under N
for 12 hours. -
Observation: The steric bulk of the SMe group does not significantly impede this reaction as the reaction center is distal (para).
References
-
Environmentally benign indole-catalyzed position-selective C–H halogenation. RSC Advances, 2016. (Provides NMR data and yield for 4-bromo-2,6-dimethylthioanisole).
-
Diamagnetic susceptibilities of some substituted anisoles and thioanisoles. Indian Academy of Sciences, 1985. (Establishes the "Steric Inhibition of Resonance" in 2,6-dimethylthioanisole derivatives).
-
Synthesis of Redox-Active Macrocyclic Diimine Ligands. Asian Journal of Organic Chemistry. (Demonstrates utility as a ligand precursor).
-
PubChem Compound Summary: 5-Bromo-1,3-dimethyl-2-(methylsulfanyl)benzene. National Center for Biotechnology Information. (Validation of CAS and identifiers).
